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An In-depth Guide for Researchers and Drug Development Professionals on the Development
History, Mechanism of Action, and Clinical Evaluation of Sifuvirtide.

Introduction

Sifuvirtide (SFT) is a potent, next-generation anti-HIV peptide designed as a fusion inhibitor. It
emerged from the need to overcome the limitations of the first-in-class fusion inhibitor,
Enfuvirtide (T20), namely its relatively low potency, short half-life, and the rapid emergence of
drug resistance.[1] Developed by FusoGen Pharmaceuticals Inc., Sifuvirtide was designed
based on the three-dimensional structure of the HIV-1 gp41 fusogenic core conformation,
leading to improved antiviral activity and pharmacokinetic properties.[2] This technical guide
provides a comprehensive overview of the development history of Sifuvirtide, its mechanism
of action, preclinical and clinical data, and the experimental methodologies employed in its
evaluation.

Design and Mechanism of Action

Sifuvirtide is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat
(CHR) region of HIV-1 gp41.[3] Its design incorporates specific amino acid substitutions that
enhance its binding affinity to the N-terminal heptad repeat (NHR) of gp41.[2] Unlike its
predecessor Enfuvirtide, Sifuvirtide was rationally designed to more effectively block the
formation of the six-helix bundle, a critical step in the fusion of the viral and host cell
membranes.[2] This dominant-negative action prevents the conformational changes in gp41
necessary for viral entry into the host cell.[2] The molecular design of Sifuvirtide, which
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includes the addition of a pocket-binding domain (PBD), contributes to its enhanced stability
and potency against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[4]
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Caption: Mechanism of HIV-1 fusion and inhibition by Sifuvirtide.
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Preclinical Development
In Vitro Antiviral Activity

Sifuvirtide has demonstrated potent in vitro activity against a broad spectrum of primary and
laboratory-adapted HIV-1 isolates, including various subtypes and those with resistance to
Enfuvirtide.[2]

HIV-1 Sifuvirtide Enfuvirtide Fold

] ] Reference
Strain/Subtype IC50 (nM) IC50 (nM) Difference
Laboratory
Strains
HXB2 (X4) 0.33 4.8 145 [5]
NL4-3 (X4) 1.2+0.2 23+6 19.2 [6]
Ba-L (R5) 0.7 5.2 7.4 [4]
Primary Isolates
(Subtype B)
92US714 0.8 10.1 12.6 [2]
92HT599 1.1 15.6 14.2 [2]
Enfuvirtide-
Resistant Strains
V38A 2.6 127.2 48.9 [4]
N42D/N43D 4.1 289.5 70.6 [4]

Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies were conducted in monkeys to evaluate the profile of
Sifuvirtide.
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Administr . .
. Cmax Bioavaila Referenc
ation Dose Tmax (h) T1/2 (h) .
(nglL) bility (%) e

Route
Intravenou 10626 =

1.2 mg/kg - 6.3+0.9 - [5]
s (IV) 2886
Subcutane

1.2 mg/kg 0.25-2 528+191 55+1.0 49 +13 [5]
ous (SC)

These studies indicated that Sifuvirtide has a
Enfuvirtide in monkeys.[5]

Clinical Development

significantly longer half-life compared to

Sifuvirtide has undergone several phases of clinical trials, primarily in China, to assess its

safety, tolerability, pharmacokinetics, and efficacy.

Phase | Clinical Trials

A Phase la clinical study in 60 healthy individuals demonstrated that Sifuvirtide was safe and

well-tolerated.[2]

Administration Dose Range

Key Findings Reference

Single Dose (SC) 5, 10, 20, 30, 40 mg

Good safety and
tolerability, no serious
adverse events.
Decay half-life: 20.0 +
8.6 h.

[2]

Multiple Doses (SC)

Good safety and
tolerability. Decay
half-life: 26.0 £ 7.9 h.

[2]

Phase Il Clinical Trials
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Phase Il studies in HIV-infected patients further evaluated the safety, pharmacokinetics, and
antiviral activity of Sifuvirtide. One study reported that a once-daily administration of 20 mg of
Sifuvirtide was equivalent in efficacy to a twice-daily 90 mg administration of Enfuvirtide, with
Sifuvirtide demonstrating a markedly longer half-life of approximately 39 hours compared to
3.8 hours for Enfuvirtide.[5]

Phase lll Clinical Trial (TALENT Study)

The pivotal Phase 11l TALENT (T-20 vs Albuvirtide in Combination with LPV/r in Treatment-
Experienced HIV-1 Patients) study was a randomized, controlled, open-label, non-inferiority
trial conducted in China.[7][8] The study compared a two-drug regimen of weekly injectable
Sifuvirtide (referred to as Albuvirtide in some publications) plus lopinavir/ritonavir (LPV/r) to the
standard second-line three-drug regimen (LPV/r + 2 NRTIS) in treatment-experienced HIV-1
infected patients.[7][8]

Efficacy Results at 48 Weeks[7][9][10]

Endpoint Sifuvirtide + LPVIr Arm LPVIr + 2 NRTIs Arm

Primary Endpoint

HIV RNA <50 copies/mL 75.7% (Interim: 80.4%) 77.3% (Interim: 66.0%)

Secondary Endpoints

HIV RNA <400 copies/mL 88.1% 85.4%

Mean Viral Load Reduction
from Baseline (log10 -2.2 2.1

copies/mL)

Mean CD4+ Cell Count

Increase from Baseline (cells/ +139.1 +142.3
HL)

The study met its primary endpoint, demonstrating that the Sifuvirtide-containing two-drug
regimen was non-inferior to the standard three-drug oral regimen.[7] An interim analysis had
previously suggested potential superiority.[3]
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Safety and Tolerability[7][10]

The safety profiles of the two treatment arms were similar.[7] Notably, there were no injection
site reactions reported in the Sifuvirtide group at 48 weeks.[10] The control group, which
included tenofovir, showed a significant increase in serum creatinine levels, indicating a better
renal safety profile for the Sifuvirtide regimen.[7]

Resistance Profile

Resistance to Sifuvirtide has been studied in vitro. The primary mutations associated with
resistance are located in the NHR of gp41, particularly at positions 38 (V38A), 47 (A471), and
52 (Q52R).[11] A secondary mutation, N126K, has been identified in the CHR region.[11] While
there is some cross-resistance with Enfuvirtide, Sifuvirtide retains significant activity against
many Enfuvirtide-resistant strains.[2][4]
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Caption: The development and evaluation workflow of Sifuvirtide.
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Experimental Protocols
Inhibition of HIV-1 Single-Cycle Infection

This assay is used to determine the 50% inhibitory concentration (IC50) of Sifuvirtide against
various HIV-1 strains.

e Cell and Virus Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and
contain a Tat-responsive luciferase reporter gene, are used as target cells. Pseudoviruses
capable of a single round of infection are generated by co-transfecting 293T cells with an
HIV-1 envelope-expressing plasmid and an envelope-deficient HIV-1 backbone plasmid.

o Assay Procedure:

[¢]

Sifuvirtide is serially diluted.

[e]

The diluted peptide is mixed with a standardized amount of pseudovirus and incubated at
room temperature for 1 hour.

[e]

The peptide-virus mixture is then added to TZM-bl cells seeded in 96-well plates.

o

The plates are incubated at 37°C for 48 hours.

o Data Analysis: Luciferase activity is measured using a luminometer. The percentage of
inhibition is calculated relative to virus control wells (no inhibitor). The IC50 value is
determined by plotting the percentage of inhibition against the log of the inhibitor
concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of Sifuvirtide-Resistant HIV-1 Variants

This method is employed to identify mutations that confer resistance to Sifuvirtide.

e Cell Culture and Virus Propagation: The HIV-1 strain (e.g., NL4-3) is cultured in a suitable
cell line (e.g., MT-4 cells).

o Dose-Escalation Selection:

o The virus is initially cultured in the presence of a sub-inhibitory concentration of
Sifuvirtide.
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o When viral replication is observed (e.g., by monitoring cytopathic effect or p24 antigen
levels), the culture supernatant is used to infect fresh cells with a 1.5- to 2-fold higher
concentration of Sifuvirtide.

o This process of serial passage with increasing drug concentrations is continued for
multiple passages.

o Genotypic Analysis: Proviral DNA is extracted from infected cells at various passages. The
gp41-coding region of the env gene is amplified by PCR and sequenced to identify amino
acid substitutions.

» Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular
clone by site-directed mutagenesis. The resulting mutant viruses are then tested for their
susceptibility to Sifuvirtide in the single-cycle infection assay to confirm the resistance
phenotype.

HIV-1 Mediated Cell-Cell Fusion Assay (Dye Transfer
Assay)

This assay measures the ability of Sifuvirtide to inhibit the fusion of HIV-1 infected cells with
uninfected target cells.

e Cell Preparation:

o Effector cells: HIV-1 chronically infected cells (e.g., H9/HIV-111IB) are labeled with a
fluorescent dye such as Calcein-AM.

o Target cells: Uninfected CD4+ T-cells (e.g., MT-2 cells) are prepared.
o Assay Procedure:

o The Calcein-AM-labeled effector cells are incubated with serial dilutions of Sifuvirtide for
30 minutes at 37°C.

o Target cells are then added to the mixture.

o The co-culture is incubated for 2 hours at 37°C to allow for cell fusion.
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» Data Analysis: Cell fusion results in the transfer of the fluorescent dye from the effector cells
to the target cells, forming syncytia. The extent of fusion is quantified by measuring the
fluorescence of the fused cells, often using fluorescence microscopy or a plate reader. The
IC50 is the concentration of Sifuvirtide that inhibits dye transfer by 50%.

GST Pull-Down Assay for Mechanism of Action

This in vitro binding assay can be used to demonstrate the physical interaction between
Sifuvirtide and its target, the gp41 NHR.

Protein Expression and Purification:

o Afusion protein of Glutathione-S-Transferase (GST) and the gp41 NHR domain (e.g., N36
peptide) is expressed in E. coli and purified using glutathione-sepharose beads.

o Sifuvirtide (or a tagged version) is synthesized.
e Binding Reaction:
o The purified GST-NHR fusion protein is immobilized on glutathione-sepharose beads.
o The beads are then incubated with Sifuvirtide in a suitable binding buffer.
e Washing and Elution:
o The beads are washed multiple times to remove non-specifically bound peptide.

o The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample
buffer.

o Detection: The eluted proteins are separated by SDS-PAGE and the presence of Sifuvirtide
is detected by Western blotting using an antibody against Sifuvirtide or its tag. A positive
signal indicates a direct interaction between Sifuvirtide and the gp41 NHR.
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Caption: Mechanism of resistance to Sifuvirtide.

Conclusion

Sifuvirtide represents a significant advancement in the development of HIV fusion inhibitors.
Through rational design based on the structure of the gp41 fusogenic core, it exhibits superior
potency, a broader range of activity against diverse HIV-1 strains, including those resistant to
Enfuvirtide, and an improved pharmacokinetic profile with a longer half-life. Clinical trials have
demonstrated its non-inferior efficacy to standard oral regimens in treatment-experienced
patients, with a favorable safety profile, particularly concerning renal safety and the absence of
injection site reactions in the Phase Ill TALENT study. The development of Sifuvirtide
showcases a successful structure-based drug design strategy and offers a valuable long-acting
therapeutic option for individuals living with HIV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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